FC1=CC=C(C=C1)/N=C/C2=CC=CC=C2O
. The InChI code for this compound is 1S/C13H10FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H/b15-9+
.
The molecular structure of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- has been extensively studied using techniques like X-ray diffraction and computational methods such as Density Functional Theory (DFT) [, ].
Key Structural Features:* E Configuration: The molecule generally adopts an E configuration around the central C=N bond, meaning the phenyl rings are on opposite sides of the double bond [].* Intramolecular Hydrogen Bond: A strong intramolecular O–H···N hydrogen bond exists between the phenolic hydroxyl group and the imine nitrogen, influencing the molecule's stability and conformation [, ].
Theoretical Studies:DFT calculations have been employed to optimize the geometry of the molecule, determine its electronic structure, and analyze its molecular orbitals, providing insights into its reactivity and properties [].
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is an organic compound with the molecular formula C13H10FNO and a molecular weight of 215.22 g/mol. This compound is classified as a Schiff base, which is formed through the condensation reaction of salicylaldehyde and an amine. Its structure features a phenolic group and an imino linkage, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- typically involves the condensation reaction between 4-fluoroaniline and salicylaldehyde. This reaction can be carried out in a methanolic medium at room temperature, leading to the formation of the Schiff base through the elimination of water. The reaction can be represented as follows:
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- can participate in various chemical reactions due to its functional groups. Notably, it can undergo:
The mechanism of action for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- primarily relates to its biological activity. Studies suggest that Schiff bases like this compound may exhibit antibacterial properties through mechanisms involving:
Quantitative data on its antibacterial efficacy can be obtained through in vitro assays against various bacterial strains .
Data on thermal stability and degradation patterns can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing insights into its thermal behavior .
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2